3-(1-(Methylsulfonyl)piperidine-4-carboxamido)cyclohexyl (4-fluorophenyl)carbamate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are synthesized through various intra- and intermolecular reactions . These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a methylsulfonyl group, a carbamate group, and a fluorophenyl group.Scientific Research Applications
Antimicrobial Agents
Research on pyridonecarboxylic acids, similar in structure to the compound , has demonstrated significant antibacterial activity. Compounds with amino- and hydroxy-substituted cyclic amino groups have shown promising results in both in vitro and in vivo antibacterial screenings, suggesting potential applications in the development of new antibacterial agents (Egawa et al., 1984).
Synthesis Methods
The synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been explored, offering insights into methods for creating compounds with potential antibacterial properties. Such studies provide valuable information for synthesizing and modifying compounds like "3-(1-(Methylsulfonyl)piperidine-4-carboxamido)cyclohexyl (4-fluorophenyl)carbamate" for specific scientific applications (Miyamoto et al., 1987).
Antimycobacterial Activity
The discovery of antimycobacterial spiro-piperidin-4-ones highlights the potential of piperidine derivatives in treating tuberculosis. Compounds evaluated against Mycobacterium tuberculosis demonstrated significant in vitro and in vivo activity, underscoring the therapeutic potential of similar compounds in treating bacterial infections (Kumar et al., 2008).
Future Directions
Properties
IUPAC Name |
[3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O5S/c1-30(27,28)24-11-9-14(10-12-24)19(25)22-17-3-2-4-18(13-17)29-20(26)23-16-7-5-15(21)6-8-16/h5-8,14,17-18H,2-4,9-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHWQAHGQBFUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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